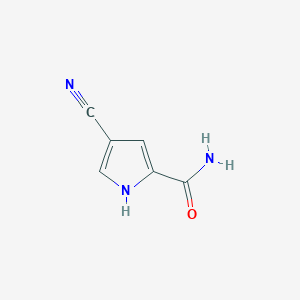

4-cyano-1H-pyrrole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

154238-76-3 |

|---|---|

Molecular Formula |

C6H5N3O |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

4-cyano-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C6H5N3O/c7-2-4-1-5(6(8)10)9-3-4/h1,3,9H,(H2,8,10) |

InChI Key |

ULKRPHYHFUBTEZ-UHFFFAOYSA-N |

SMILES |

C1=C(NC=C1C#N)C(=O)N |

Canonical SMILES |

C1=C(NC=C1C#N)C(=O)N |

Synonyms |

1H-Pyrrole-2-carboxamide,4-cyano-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyano 1h Pyrrole 2 Carboxamide and Its Analogues

Direct Synthetic Approaches to Cyano-Substituted Pyrroles and Their Carboxamide Derivatives

Direct approaches aim to introduce the cyano group onto a pre-existing pyrrole (B145914) ring, often leveraging the inherent reactivity of the heterocycle. These methods can be highly efficient but are sensitive to the directing effects of substituents already present on the ring.

Modified Vilsmeier-Haack Reactions for Pyrrole Carbonitriles

The Vilsmeier-Haack reaction is a versatile method typically used for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netrsc.org The process involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is an iminium salt like the chloromethyleneiminium ion, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.dechemtube3d.com

While the classic Vilsmeier-Haack reaction yields an aldehyde, modifications of this protocol can be used to synthesize pyrrole carbonitriles. researchgate.net This can be achieved by converting the initially formed 4-formylpyrrole derivative into a carbonitrile through a subsequent dehydration step of the corresponding oxime. Alternatively, modifications to the Vilsmeier reagent or reaction conditions can lead directly to the nitrile. The reaction's utility lies in its ability to cleanly introduce a functional group at the 4-position of a 2-substituted pyrrole, guided by the directing effect of the existing substituent. researchgate.net

Table 1: Vilsmeier-Haack Reaction Overview

| Feature | Description |

|---|---|

| Reagents | N,N-dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) |

| Intermediate | Vilsmeier reagent (chloromethyleneiminium salt) |

| Typical Product | Aryl or Heterocyclic Aldehyde |

| Application to Pyrroles | Formylation or cyanation of the pyrrole ring |

| Regioselectivity | Influenced by existing substituents on the pyrrole ring researchgate.net |

Chlorosulfonyl Isocyanate-Mediated Cyanation Strategies

Chlorosulfonyl isocyanate (CSI) is a highly reactive and effective reagent for the direct cyanation of active aromatic systems, including pyrroles. cdnsciencepub.com This method is particularly powerful for synthesizing 4-cyano pyrroles because CSI can react efficiently with pyrroles that already possess an electron-withdrawing group at the 2-position. cdnsciencepub.com This substitution pattern directs the incoming cyano group selectively to the 4-position of the pyrrole ring. cdnsciencepub.com

The reaction proceeds through the formation of an intermediate N-chlorosulfonyl amide, which is then readily converted to the corresponding nitrile. cdnsciencepub.com The choice of solvent and reagents is critical for optimizing the yield. For instance, using N,N-dimethylformamide (DMF) as a solvent at low temperatures allows the CSI to react with the pyrrole first; subsequent warming in the presence of DMF facilitates the conversion to the nitrile while minimizing the formation of by-products. cdnsciencepub.com A subsequent step involves adding an organic base, such as triethylamine, to produce a precipitate and a solution phase containing the desired product. google.com This procedure has been successfully applied to produce various pyrrole-3-carbonitriles and pyrrole-2-carbonitriles. cdnsciencepub.comgoogle.com

A notable example is the reaction of 2-trichloroacetylpyrrole with CSI, which yields 2-trichloroacetylpyrrole-4-carbonitrile with high selectivity. cdnsciencepub.com This intermediate can then be hydrolyzed to 4-cyano-1H-pyrrole-2-carboxylic acid. cdnsciencepub.comtygersci.com

Multistep Synthesis Routes for 4-Cyano-1H-pyrrole-2-carboxamide Precursors and Derivatives

Multistep syntheses provide a more controlled, albeit longer, pathway to complex pyrrole derivatives. These routes build the molecule sequentially, allowing for precise installation of functional groups and avoiding issues with regioselectivity that can affect direct approaches.

Copper-Catalyzed Reactions Involving Aromatic Olefins/Alkynes, Formamides, and Cyanating Agents

Copper-catalyzed reactions have emerged as a powerful tool for constructing highly functionalized pyrroles. researchgate.net These methods often involve multicomponent reactions where the pyrrole ring is assembled from simpler starting materials in a single step. For instance, an inexpensive copper salt can catalyze a tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters to afford structurally diverse pyrrole-2-carboxylic acids. organic-chemistry.orgnih.gov

Another approach involves the copper-catalyzed cascade cyclization/cyanation of substrates using a cyano source like trimethylsilyl (B98337) cyanide (TMSCN). rsc.org While this specific example leads to γ-lactams, the underlying principle of an amidyl radical-initiated cascade cyclization followed by cyanation demonstrates the potential of copper catalysis for synthesizing cyano-substituted heterocyclic systems. rsc.org Similarly, copper-catalyzed cyclization of ethyl allenoates with activated isocyanides provides another route to substituted pyrroles. nih.gov These methods are valued for their efficiency, cost-effectiveness, and tolerance of various functional groups. organic-chemistry.orgnih.gov

Table 2: Example of Copper-Catalyzed Pyrrole Synthesis

| Reaction Type | Starting Materials | Catalyst | Key Feature | Product Type |

|---|---|---|---|---|

| Spiroannulation/Ring-Opening organic-chemistry.orgnih.gov | 4-Arylidene isoxazol-5-ones, Enamino esters | CuCl₂ | Mechanochemical (ball mill), high efficiency | Pyrrole-2-carboxylic acids |

| Cascade Cyclization/Cyanation rsc.org | N-alkenylamides | Copper salt | Amidyl radical initiation, use of TMSCN | Cyano-substituted γ-lactams |

Functionalization and Derivatization from Pyrrole-2-carboxylic Acid Esters

A common strategy for synthesizing this compound involves the functionalization of a readily available precursor, such as ethyl pyrrole-2-carboxylate. wikipedia.orgnih.gov This ester can be prepared from pyrrole itself and serves as a versatile starting point. wikipedia.org

The synthesis proceeds by first introducing a functional group at the 4-position of the pyrrole ring. For example, the ring can be halogenated using reagents like N-chlorosuccinimide. nih.gov This introduces a chloro group at the 4-position, which can then be displaced by a cyanide nucleophile in a subsequent step to form the 4-cyano derivative. Once the ethyl 4-cyano-1H-pyrrole-2-carboxylate is obtained, the final step is the conversion of the ethyl ester group into the primary carboxamide. This is typically achieved through aminolysis, where the ester is treated with ammonia (B1221849) or an ammonia equivalent.

Transannulation Reactions in the Synthesis of Alkyl 5-Amino-4-cyano-1H-pyrrole-2-carboxylates

Transannulation reactions involve the transformation of one heterocyclic ring system into another. These reactions can be an effective strategy for creating complex substituted pyrroles from different cyclic precursors. One such method involves the reductive ring contraction of six-membered cyclic nitronates, formed from the [4+2] cycloaddition of nitroalkenes and enol ethers, to yield polysubstituted pyrroles. researchgate.net

Another relevant transformation is the spiroannulation and ring-opening aromatization process catalyzed by copper, which converts 4-arylidene isoxazol-5-ones into highly functionalized pyrrole-2-carboxylic acids. organic-chemistry.orgnih.gov This represents a facile and cost-effective strategy for accessing key pyrrole precursors that can be further elaborated to the target molecule. While not a direct synthesis of the title compound, these transannulation methods provide access to precursors like alkyl 4-cyano-5-amino-1H-pyrrole-2-carboxylates, which contain the core pyrrole structure with the required cyano group and other handles for further functionalization.

Site-Selective Synthetic Approaches for Fused Heterocyclic Systems Derived from this compound Analogues

The inherent reactivity of substituted pyrroles serves as a foundation for the construction of complex, fused heterocyclic structures. The strategic placement of functional groups on the pyrrole ring directs the regioselectivity of subsequent chemical transformations, enabling the synthesis of diverse molecular architectures.

The reaction of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide with various α-halocarbonyl compounds, including hydrazonoyl halides and α-haloketones, has been investigated to determine site-selectivity. tandfonline.comrawdatalibrary.net This starting pyrrole derivative possesses multiple nucleophilic centers: the amino group (NH2), the amide group (CONH2), and the pyrrole ring nitrogen (NH). tandfonline.com These reactions, typically conducted under reflux in dioxane with a base like triethylamine, lead to the formation of fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-d] rawdatalibrary.netmdpi.comnih.govtriazines. tandfonline.comtandfonline.com The specific product obtained is dependent on the nature of the α-halocarbonyl compound used. tandfonline.com Spectral data and conformational studies have been employed to confirm the structures of the resulting fused derivatives. tandfonline.comrawdatalibrary.net

The research into these reactions has led to the synthesis of a series of novel pyrrolo[1,2-a]pyrazine (B1600676) derivatives and at least one pyrrolo[1,2-d] rawdatalibrary.netmdpi.comnih.govtriazine derivative. tandfonline.com The site-selectivity of these reactions is a key aspect of the synthetic process, guiding the formation of the desired heterocyclic core. tandfonline.comtandfonline.com

Table 1: Reaction of 3-Amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic Acid Amide with α-Halocarbonyl Compounds

| Reactant 1 | Reactant 2 (α-Halocarbonyl Compound) | Product Type | Reference |

|---|---|---|---|

| 3-Amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide | Hydrazonoyl Halides | Pyrrolo[1,2-d] rawdatalibrary.netmdpi.comnih.govtriazines | tandfonline.comtandfonline.com |

A divergent approach to synthesizing skeletally diverse 4H-1,3-oxazines involves the hetero-Diels-Alder reaction of 4-acyl-1H-pyrrole-2,3-diones with cyanamides. mdpi.comnih.gov These fused pyrrole-2,3-diones can act as oxa-dienes, reacting with dienophiles like cyanamides to construct six-membered heterocyclic rings. mdpi.com The process is often carried out at high temperatures, which can induce decarbonylation of the pyrrole-2,3-diones to generate acyl(imidoyl)ketenes as reactive intermediates. mdpi.com These intermediates then undergo a [4+2] cycloaddition with the cyanamide (B42294). mdpi.com

This synthetic strategy is notable for being atom and step-economic. mdpi.com The reaction can lead to two distinct series of 4H-1,3-oxazine products: tetracyclic alkaloid-like 4H-1,3-oxazines and 5-heteryl-4H-1,3-oxazines. mdpi.comnih.gov The specific outcome of the reaction is influenced by the substituents on both the pyrrole-2,3-dione and the cyanamide reactants. mdpi.com This method provides a valuable pathway to compounds bearing the 4H-1,3-oxazine moiety, which is a scaffold of interest in medicinal chemistry. nih.gov

Table 2: Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones with Cyanamides

| Reactant 1 (4-Acyl-1H-pyrrole-2,3-dione) | Reactant 2 (Cyanamide) | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Fused 4-Acyl-1H-pyrrole-2,3-diones | Various Cyanamides | Acyl(imidoyl)ketenes | Tetracyclic 4H-1,3-oxazines | mdpi.comnih.gov |

Chemical Reactivity and Derivatization Pathways of 4 Cyano 1h Pyrrole 2 Carboxamide and Analogues

The Role of the Cyano Group in Directing Chemical Reactivity and Synthetic Utility

The cyano group (C≡N) at the 4-position of the pyrrole (B145914) ring is a powerful electron-withdrawing group, which significantly influences the molecule's reactivity. This group can participate in various chemical transformations, making it a versatile handle for synthetic modifications.

One of the primary roles of the cyano group is to activate the pyrrole ring for certain reactions. For instance, it can direct the regioselectivity of electrophilic substitution reactions. The electron-withdrawing nature of the cyano group can also be exploited in cycloaddition reactions, where it can act as a dienophile or a participant in other pericyclic reactions. nih.gov

Furthermore, the cyano group itself can be converted into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other derivatives. This versatility makes the cyano group a key component in the synthetic utility of 4-cyano-1H-pyrrole-2-carboxamide.

Transformations and Functional Group Interconversions of the Carboxamide Moiety

The carboxamide group (-CONH2) at the 2-position of the pyrrole ring is another key site for chemical modification. This functional group can undergo a range of transformations, allowing for the introduction of diverse substituents and the construction of new ring systems. nih.govrsc.org

Common transformations of the carboxamide group include:

Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-cyano-1H-pyrrole-2-carboxylic acid. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com This transformation is often a starting point for further derivatization.

Dehydration: Dehydration of the primary carboxamide can lead to the formation of a nitrile group, resulting in a dicyanopyrrole derivative.

Reduction: The carboxamide can be reduced to an amine, providing access to 2-(aminomethyl)pyrrole derivatives.

N-Alkylation/N-Arylation: The nitrogen of the carboxamide can be substituted with various alkyl or aryl groups, leading to a wide array of N-substituted amides. nih.gov

These interconversions are fundamental in organic synthesis, enabling chemists to tailor the properties of the final molecule. fiveable.mevanderbilt.edu

Construction of Complex Heterocyclic Systems through Annulation Reactions

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for synthesizing complex heterocyclic systems. This compound is a valuable building block for such reactions, leading to a variety of fused pyrrole derivatives. mdpi.comresearchgate.net

Formation of Pyrrolo[1,2-d]nih.govrsc.orgnih.govtriazine and Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives

The reaction of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide with α-haloketones and hydrazonoyl halides can lead to the formation of pyrrolo[1,2-d] nih.govrsc.orgnih.govtriazine and pyrrolo[1,2-a]pyrazine derivatives. researchgate.net These fused heterocyclic systems are of interest due to their potential biological activities. The synthesis of pyrrolo[1,2-d] nih.govrsc.orgnih.govtriazinones can be achieved through methods like the rearrangement of 2-pyrrolyloxadiazoles or the cyclization of pyrrole N-ethoxymethylidene hydrazides. researchgate.net Furo[2',3':4,5]pyrrolo[1,2-d] nih.govrsc.orgnih.govtriazine derivatives have also been synthesized and have shown antibacterial activity. semanticscholar.org The pyrrolo[2,1-f] nih.govrsc.orgnih.govtriazine core is a key component of several kinase inhibitors and antiviral drugs. nih.govnih.govmdpi.com

Routes to Pyrrolo-Fused Heterocycles as Building Blocks

The versatility of the this compound scaffold allows for its use as a building block in the synthesis of various other pyrrolo-fused heterocycles. researchgate.net For example, cycloaddition reactions involving the pyrrole ring can lead to the formation of novel polycyclic systems. The strategic functionalization of the pyrrole core, followed by intramolecular cyclization reactions, provides another avenue to complex fused heterocycles. These building blocks are valuable intermediates in the synthesis of natural products and pharmaceutically active compounds.

Selectivity in Chemical Reactions and Its Implications for Product Diversity

Selectivity, including chemoselectivity and regioselectivity, is a critical aspect of the chemical reactions involving this compound and its analogues. nih.gov The presence of multiple reactive sites on the molecule—the cyano group, the carboxamide group, and the pyrrole ring itself—means that careful control of reaction conditions is necessary to achieve the desired product.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, it is often possible to selectively modify the carboxamide group without affecting the cyano group, or vice versa, by choosing appropriate reagents and reaction conditions. nih.gov

Regioselectivity pertains to the position at which a reaction occurs on the pyrrole ring. The electronic properties of the substituents, such as the electron-withdrawing cyano group, play a crucial role in directing incoming reagents to a specific position. acs.orgnih.gov For example, nitration of certain pyrrole-2-carboxylates can be highly regioselective, yielding the 4-nitro derivative.

The ability to control both chemo- and regioselectivity allows for the generation of a wide diversity of products from a single starting material. This product diversity is essential for the exploration of structure-activity relationships in drug discovery and for the development of new materials with tailored properties.

Biological Activities and Molecular Mechanisms of 4 Cyano 1h Pyrrole 2 Carboxamide Derivatives

Investigation of Antimicrobial Properties

The antimicrobial potential of 4-cyano-1H-pyrrole-2-carboxamide derivatives has been explored against a variety of microbial pathogens, including bacteria, fungi, and viruses.

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of pyrrole-2-carboxamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The pyrrole (B145914) nucleus is a key feature in many natural and synthetic compounds that exhibit antibiotic properties. researchgate.net

Research into new pyrrole-2-carboxamide derivatives has identified several compounds with considerable antibacterial efficacy. For instance, a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides were synthesized and evaluated for their in vitro antibacterial activity. Among the tested compounds, some of the most effective, with Minimum Inhibitory Concentration (MIC) values in the range of 1.02-6.35 µg/mL, were active against Gram-negative bacterial strains. researchgate.net One particular carboxamide derivative emerged as a potent antibacterial agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net

Further studies have highlighted the broad-spectrum potential of these derivatives. For example, a novel pyrrolamide-type GyrB/ParE inhibitor demonstrated exceptional antibacterial efficacy, with an MIC value of 0.008 μg/mL against the Gram-positive bacterium Staphylococcus aureus and 1 μg/mL against the Gram-negative bacterium Escherichia coli. nih.gov Additionally, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria such as S. aureus and B. cereus. researchgate.net However, the antibacterial activity of some derivatives appears to be more pronounced against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria can act as a permeability barrier. researchgate.netnih.gov The pyrrole-2-carboxamide moiety is also a crucial structural component in compounds designed to target Mycobacterium tuberculosis. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrole-2-Carboxamide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | researchgate.net |

| Carboxamide 4i | Escherichia coli | 1.56 | researchgate.net |

| Carboxamide 4i | Pseudomonas aeruginosa | 3.56 | researchgate.net |

| Pyrrolamide GyrB/ParE inhibitor | Staphylococcus aureus | 0.008 | nih.gov |

| Pyrrolamide GyrB/ParE inhibitor | Escherichia coli | 1.0 | nih.gov |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | nih.gov |

Assessment of Antifungal and Antiviral Potential

The evaluation of this compound derivatives has extended to their potential as antifungal and antiviral agents. While the pyrrole-2-carboxamide moiety is recognized as a pharmacophore in many compounds with diverse biological effects including antifungal properties, some specific studies on newly synthesized derivatives have yielded mixed results. researchgate.netnih.gov For instance, a study on a series of new pyrrole-2-carboxamide derivatives reported no significant antifungal activity. researchgate.net

Conversely, the broader class of pyrrole derivatives has shown promise in antiviral research. These compounds are being explored for their ability to target different stages of the HIV-1 replication cycle. nih.gov For example, 1H-pyrrole-carboxamide derivatives have been investigated as entry inhibitors that target the HIV-1 gp120 protein. nih.gov However, some of these derivatives have also demonstrated cytotoxicity, which is a critical consideration in the development of antiviral therapeutics. nih.gov Other related heterocyclic compounds, such as pyrazole (B372694) derivatives, have shown promising antiviral activity against a range of coronaviruses. rsc.org

Structure-Activity Relationships (SAR) Correlating Structural Modifications with Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of this compound derivatives. These studies have revealed that specific structural modifications can significantly influence their biological activity.

For antibacterial agents, the presence and position of certain functional groups on the pyrrole ring and the carboxamide side chain are critical. A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives indicated that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain of the pyrrole are all important for their inhibitory potency against metallo-β-lactamases. nih.gov The introduction of electron-withdrawing groups, such as halogen atoms, into the electron-rich pyrrole aromatic system can modulate bioactivity. nih.gov For instance, monochloride-substituted streptopyrroles have been found to exhibit more significant antibacterial activity than their dichloride-substituted counterparts. nih.gov

The nature of the substituent on the carboxamide nitrogen also plays a key role. Coupling the primary amine of a pyrrole derivative with various acyl chlorides and anhydrides has led to the discovery of potent inhibitors. nih.gov These findings underscore the importance of systematic structural modifications to enhance the desired antimicrobial properties.

Molecular Docking Studies with Microbial Protein Targets (e.g., Candida albicans peroxiredoxin 5)

Molecular docking studies provide valuable insights into the potential mechanisms of action of this compound derivatives at the molecular level. These computational techniques predict the binding interactions between the small molecule and the active site of a specific microbial protein target.

While specific docking studies with Candida albicans peroxiredoxin 5 are not extensively reported, research has focused on other critical microbial enzymes. For example, in the context of antifungal activity, molecular docking studies have been performed with lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme for fungal cell membrane synthesis in Candida species. nih.gov These studies have shown that derivatives can bind effectively within the enzyme's active site, suggesting a potential mechanism for their antifungal effects. nih.gov

In the realm of antibacterial research, molecular docking has been employed to understand the interactions of pyrrole derivatives with bacterial enzymes. For instance, docking studies have been used to elucidate the binding of 1,2,3,4-tetrasubstituted pyrrole derivatives to protein targets in bacteria, helping to explain their observed antibacterial activity at a molecular level. researchgate.net These studies are instrumental in the rational design of more potent and selective antimicrobial agents.

Anticancer Research and Target Inhibition

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents, with a focus on their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival.

Inhibitory Activities Against Specific Kinase Targets (e.g., PLK1, JAK2)

The inhibition of protein kinases is a well-established strategy in cancer therapy. Pyrrole carboxamide derivatives have been identified as potent inhibitors of several key kinases.

One notable target is Janus kinase 2 (JAK2), a non-receptor tyrosine kinase whose dysregulation is implicated in myeloproliferative disorders. A screening of a chemical collection led to the identification of a pyrrole carboxamide compound with activity against JAK2. nih.gov Subsequent deconstruction of this initial hit for SAR analysis and further synthesis led to the discovery of a potent and orally bioavailable JAK2 inhibitor, NMS-P830. nih.gov

Furthermore, structurally related pyrazole-3-carboxamide derivatives have been designed and synthesized, exhibiting excellent inhibitory activities against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov One such compound, FN-1501, demonstrated potent inhibition of FLT3, CDK2, CDK4, and CDK6, with IC50 values in the nanomolar range. nih.gov The incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole was found to be critical for this inhibitory activity. nih.gov While direct inhibition of Polo-like kinase 1 (PLK1) by a this compound derivative is less documented, the broader class of pyrrole-containing compounds continues to be a fertile ground for the discovery of novel kinase inhibitors for cancer therapy. nih.gov

Development of 4H-1,3-Oxazine Derivatives as Potential Anticancer Agents

The 1,3-oxazine ring system is a significant heterocyclic motif present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer properties. derpharmachemica.comresearchgate.netresearchgate.net The synthesis of 4H-1,3-oxazine derivatives often involves the cyclization of appropriate precursors. While direct synthesis from this compound is a plausible synthetic route, the existing literature primarily focuses on the biological activities of the resulting oxazine (B8389632) compounds rather than their specific synthetic origins from this particular precursor.

Derivatives of 1,3,4-oxadiazole (B1194373), a related heterocyclic system, have also been designed and synthesized as novel chemotherapeutic agents. nih.gov These compounds have demonstrated significant anticancer potential against various human cell lines, including colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231). nih.gov The anticancer mechanism of these derivatives is often attributed to the induction of apoptosis and perturbation of the cell cycle. nih.gov For instance, certain 2,5-diaryl-1,3,4-oxadiazoles have shown promising activity, with predictive studies suggesting inhibition of the STAT3 transcription factor as a likely mechanism of action. nih.gov

The general synthetic strategy towards such heterocyclic systems often involves the condensation of hydrazide derivatives with other reagents. nih.gov Given the presence of a carboxamide group in this compound, its conversion to a carbohydrazide (B1668358) (4-cyano-1H-pyrrole-2-carbohydrazide) provides a direct precursor for the synthesis of 1,3,4-oxadiazole derivatives. bldpharm.com This highlights the potential of this compound as a starting material for generating novel anticancer agents based on the 1,3,4-oxadiazole scaffold.

Computational Approaches in Predicting and Optimizing Biological Activity

The development of potent and selective therapeutic agents is a cornerstone of modern medicinal chemistry. In the quest for novel drugs, computational approaches have emerged as indispensable tools, accelerating the discovery and optimization of lead compounds. For derivatives of this compound, these in silico methods are pivotal in understanding their biological activities and guiding the design of more effective molecules.

Structure-Based Drug Design and Lead Optimization Strategies

Structure-based drug design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of a biological target, typically a protein, to design and refine inhibitors. This approach is particularly relevant for the optimization of pyrrole-2-carboxamide derivatives, a scaffold that has shown promise against various diseases. The core principle of SBDD involves an iterative cycle of designing, synthesizing, and testing new analogs to enhance their binding affinity and selectivity for the target protein.

Lead optimization is a critical phase in drug discovery that focuses on refining the properties of a promising lead compound to improve its efficacy, safety, and pharmacokinetic profile. youtube.comscienceopen.comnih.gov For pyrrole-2-carboxamide derivatives, optimization strategies often involve systematic modifications of the core structure. For instance, studies on pyrrole-2-carboxamides as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3) have demonstrated that introducing phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, along with bulky substituents on the carboxamide, can significantly enhance anti-tuberculosis activity. nih.govnih.gov

The process of lead optimization is guided by the structure-activity relationship (SAR), which correlates the chemical structure of a compound with its biological activity. researchgate.net Computational tools play a crucial role in establishing these relationships by predicting how structural changes will affect binding to the target. For example, in the development of ERK5 kinase inhibitors, the introduction of small lipophilic substituents at the 3-position of a benzoyl group on the pyrrole carboxamide led to improved inhibitory activity. nih.gov

Strategies for lead optimization of pyrrole-based compounds can be summarized in the following table:

| Strategy | Description | Example Application |

| Substituent Modification | Altering functional groups on the pyrrole ring or carboxamide to enhance binding interactions and improve physicochemical properties. | Introduction of electron-withdrawing groups on the pyrrole ring to increase anti-TB activity of pyrrole-2-carboxamides. nih.govnih.gov |

| Scaffold Hopping | Replacing the core scaffold with a structurally different moiety that maintains similar biological activity but may have improved properties. | Designing novel MmpL3 inhibitors with a pyrrole-2-carboxamide scaffold, which differs from previously known inhibitors. nih.govnih.gov |

| Fragment-Based Design | Building a lead compound by linking together small molecular fragments that are known to bind to specific sites on the target protein. | Not explicitly detailed for this compound in the provided context, but a general and powerful SBDD strategy. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physical and chemical properties, potentially improving potency or reducing toxicity. | A common strategy in medicinal chemistry to optimize lead compounds. nih.gov |

Molecular Docking Studies with Therapeutically Relevant Proteins (e.g., COVID-19 Main Protease)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of potential drugs and estimating their binding affinity for a target protein. In the context of the COVID-19 pandemic, the SARS-CoV-2 main protease (Mpro or 3CLpro) has been identified as a key therapeutic target due to its essential role in viral replication. nih.govnih.gov

Molecular docking studies have been widely employed to identify potential inhibitors of the SARS-CoV-2 Mpro. nih.gov These in silico simulations can screen large libraries of compounds to prioritize candidates for further experimental testing. For derivatives of this compound, molecular docking can elucidate how the cyano group and the carboxamide moiety interact with the active site of the Mpro. The active site of the Mpro is characterized by a catalytic dyad (Cys145 and His41) and several subsites that accommodate the amino acid residues of the viral polyprotein substrate.

A hypothetical docking study of a this compound derivative into the active site of the SARS-CoV-2 Mpro might reveal key interactions, as outlined in the table below. Such studies often report a docking score or binding energy, which provides an estimate of the binding affinity. Favorable binding affinities for Mpro inhibitors discovered through in silico methods have been reported to be in the range of -6.2 to -9.5 kcal/mol. nih.gov

| Interaction Type | Potential Interacting Residues in SARS-CoV-2 Mpro | Role of the this compound Moiety |

| Hydrogen Bonding | His41, Gly143, Ser144, Cys145, His163, His164, Glu166 | The carboxamide group can act as a hydrogen bond donor and acceptor. The pyrrole NH can also participate in hydrogen bonding. |

| Hydrophobic Interactions | Met49, Leu141, Met165, Pro168 | The pyrrole ring and any attached hydrophobic substituents can engage in van der Waals interactions with hydrophobic pockets in the active site. |

| Pi-Pi Stacking | His41 | The aromatic pyrrole ring can potentially form pi-pi stacking interactions with the imidazole (B134444) ring of His41. |

| Covalent Bonding | Cys145 | While not inherent to all inhibitors, some may be designed to form a covalent bond with the catalytic cysteine, leading to irreversible inhibition. |

The insights gained from molecular docking studies are crucial for the rational design of novel and more potent this compound derivatives as potential therapeutics for COVID-19 and other diseases. By predicting the binding conformation and key interactions, these computational methods guide medicinal chemists in making targeted modifications to the lead compound, thereby accelerating the journey from a promising hit to a viable drug candidate.

Advanced Research Applications and Future Perspectives for 4 Cyano 1h Pyrrole 2 Carboxamide

Utility as Versatile Building Blocks in Complex Organic Synthesis

The pyrrole (B145914) ring is a foundational structure in organic chemistry, and its substituted derivatives are crucial intermediates for creating more elaborate molecules. nih.govuctm.edu The 4-cyano-1H-pyrrole-2-carboxamide scaffold, in particular, offers multiple reactive sites that can be strategically manipulated, making it a valuable building block.

The presence of the cyano and carboxamide groups on the pyrrole ring activates the core and provides handles for a variety of chemical transformations. Classical pyrrole synthesis methods, such as the Paal-Knorr, Hantzsch, or Barton-Zard reactions, provide general routes to the pyrrole core, while more modern methods like those using Tosylmethyl isocyanide (TosMIC) allow for the construction of highly substituted pyrroles. uctm.edunih.gov The specific 4-cyano, 2-carboxamide (B11827560) substitution pattern can be achieved through multi-step synthetic sequences, often starting from a pre-functionalized pyrrole. For example, the synthesis of related compounds has been initiated from precursors like 4-bromo-1H-pyrrole-2-carboxylic acid, highlighting a pathway that involves protection, substitution, and functional group interconversion. nih.gov

The dual functionality of this compound allows it to serve as a versatile precursor. The carboxamide can be hydrolyzed to a carboxylic acid, converted to esters, or used in coupling reactions, while the cyano group can be reduced to an amine or hydrolyzed, opening pathways to a wide array of derivative compounds. This versatility makes it an attractive starting point for constructing complex heterocyclic systems and libraries of compounds for screening purposes.

Contributions to Medicinal Chemistry: Scaffold Design and Pharmacophore Elucidation

The pyrrole-2-carboxamide framework is a recognized "privileged scaffold" in medicinal chemistry, appearing as a core structural element in numerous bioactive compounds with activities ranging from antibacterial to anticancer. researchgate.netmdpi.com The specific addition of a cyano group at the 4-position further refines its electronic and steric properties, influencing how it interacts with biological targets.

A prominent example of its application is in the development of novel treatments for tuberculosis. Researchers have designed a series of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter for mycolic acid biosynthesis in M. tuberculosis. nih.govnih.gov In these designs, the pyrrole-2-carboxamide core serves as a central scaffold that correctly orients the side chains into the binding pockets of the MmpL3 protein. nih.gov Computational docking studies revealed that the carboxamide group is crucial for forming key hydrogen bonds with amino acid residues like Asp645 and Tyr646 in the target protein. nih.gov

Structure-activity relationship (SAR) studies on these antitubercular agents have provided significant insights. It was found that bulky, lipophilic groups attached to the carboxamide nitrogen and electron-withdrawing substituents on a phenyl group at the 5-position of the pyrrole ring dramatically enhance activity. nih.govnih.gov

| Compound Derivative Feature | Impact on Anti-TB Activity | Reference |

| Bulky N-substituent (e.g., adamantyl) | >100-fold increase in potency | nih.gov |

| Small N-substituent (e.g., methyl) | Large loss of potency | nih.gov |

| Aromatic/Amine N-substituent | Loss of potency | nih.gov |

| Electron-withdrawing group on phenyl ring | Good anti-TB activity | nih.gov |

This interactive data table summarizes the structure-activity relationship (SAR) findings for pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.

Furthermore, other pyrrole-based carboxamides have been identified as novel tubulin inhibitors that target the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com These findings underscore the role of the this compound scaffold as a valuable template for designing highly specific and potent therapeutic agents.

Explorations in Materials Science: Conductive Polymers and Optoelectronic Device Applications

The application of pyrrole derivatives extends beyond medicine into the realm of materials science, particularly in the development of electroactive polymers. Polypyrrole (PPy) is a well-known conductive polymer used in biosensors, actuators, and as coatings for biomedical devices. nih.gov The properties of PPy can be tuned by incorporating functional groups into the monomer units.

A direct link to the potential of cyano-pyrrole derivatives is found in the synthesis of poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH). This functionalized conductive polymer was synthesized from a 1-(2-cyanoethyl)pyrrole precursor, where the cyano group was hydrolyzed to a carboxylic acid. nih.gov The resulting polymer not only maintained electrical conductivity in the semiconductor range but also provided carboxylic acid groups on the surface, which were used to attach bioactive peptides like RGD to promote cell adhesion. nih.gov

This precedent suggests a clear path for the use of this compound in materials science. Both the cyano and carboxamide groups could be chemically modified to create functionalized monomers. Upon polymerization, these groups could serve as anchor points for dyes, catalysts, or other molecules, leading to materials with tailored optical, electronic, or bioactive properties for applications in organic electronics and smart devices.

Identification of Gaps and Opportunities for Future Synthetic Methodologies

While the pyrrole scaffold is common, the efficient and regioselective synthesis of multi-substituted derivatives like this compound remains a challenge. Current synthetic strategies often rely on multi-step sequences starting from simpler pyrroles, which can be inefficient and low-yielding. nih.gov

Identified Gaps:

Direct Synthesis: There is a lack of reported single-step or high-efficiency multi-component reactions that directly assemble the this compound core from simple acyclic precursors.

Regiocontrol: Achieving the precise 2,4-substitution pattern on the pyrrole ring without the formation of other isomers is a significant hurdle in many classical pyrrole syntheses. uctm.edu

Green Chemistry: Many existing protocols for pyrrole synthesis involve harsh reagents, high temperatures, or environmentally unfriendly solvents.

Opportunities for Future Research:

Catalyst Development: The development of novel transition-metal catalysts (e.g., based on palladium, copper, or iron) could enable C-H functionalization of the pyrrole ring, allowing for the direct introduction of the cyano group at the 4-position.

Flow Chemistry: Implementing continuous flow processes could improve reaction control, reduce reaction times, and enhance the safety and scalability of the synthesis.

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the pyrrole ring could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Prospective Avenues for Further Computational Chemistry and Biological Screening Investigations

The established bioactivity of the pyrrole-2-carboxamide scaffold provides a strong rationale for extensive future investigation of this compound and its derivatives.

Computational Chemistry: Building on the successful use of computational docking for MmpL3 inhibitors, similar in silico methods can be used to explore other potential biological targets. nih.gov Molecular dynamics simulations could predict the binding affinity and stability of this compound derivatives with a wide range of proteins, including kinases, G-protein coupled receptors, and viral enzymes. These computational screens can prioritize compounds for synthesis and biological testing, saving time and resources. For example, docking studies have already been used to identify pyrrole-based compounds that bind to the colchicine (B1669291) site of tubulin, a strategy that could be applied to this specific scaffold. mdpi.com

Biological Screening: A library of derivatives based on the this compound core should be synthesized and subjected to broad biological screening. Based on the activities of related compounds, key areas for investigation include:

Anticancer Activity: Screening against a panel of human cancer cell lines (such as the NCI-60 panel) to identify potential cytotoxic or cytostatic effects. mdpi.com

Antimicrobial Activity: Testing against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi, expanding on the known anti-TB activity of related scaffolds. nih.gov

Enzyme Inhibition Assays: Evaluating the inhibitory activity against specific enzyme families known to be important in disease, such as protein kinases, proteases, and histone deacetylases.

These combined computational and experimental screening efforts will likely uncover new therapeutic applications for this versatile chemical scaffold, paving the way for the development of next-generation drugs and research tools.

Q & A

Basic: What are the standard synthetic routes for preparing 4-cyano-1H-pyrrole-2-carboxamide, and what key reaction conditions are critical for optimizing yield?

Answer:

The synthesis of this compound typically involves multi-step reactions starting from pyrrole precursors. A common approach includes:

Cyano Group Introduction : Reacting a halogenated pyrrole (e.g., 4-bromo-1H-pyrrole-2-carboxamide) with a cyanating agent like CuCN or KCN under reflux conditions in polar aprotic solvents (e.g., DMF) .

Carboxamide Formation : Converting a carboxylic acid derivative (e.g., methyl ester) to the carboxamide via aminolysis using ammonia or primary amines in methanol or THF .

Critical Conditions :

- Temperature control (60–100°C) to avoid side reactions.

- Use of catalysts (e.g., Pd for cross-coupling reactions) to enhance efficiency.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of cyanating agent) and reaction time (12–24 hours) improves yields to ~70–85% .

Advanced: How can researchers design analogs of this compound to enhance antimicrobial activity, and what structural features correlate with efficacy?

Answer:

Design Strategies :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrrole 4-position to enhance membrane penetration .

- Bioisosteric Replacement : Replace the cyano group with a nitro group to modulate electron density while retaining planar geometry .

Structure-Activity Relationship (SAR) : - Antimicrobial Efficacy : Derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl) show MIC values of 6.05–6.25 µg/mL against Gram-negative bacteria due to increased lipophilicity .

- Steric Effects : Methyl substitution at the 1-position reduces steric hindrance, improving binding to bacterial enzymes like dihydrofolate reductase .

Methodological Validation : - Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins.

- Validate via in vitro broth microdilution assays (CLSI guidelines) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing and purifying this compound?

Answer:

Characterization :

- NMR : ¹H NMR (DMSO-d6) shows pyrrole protons at δ 6.8–7.2 ppm, cyano carbon at δ 115–120 ppm in ¹³C NMR .

- FT-IR : Cyano stretch at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Purification : - HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (retention time ~8.5 min) .

- TLC : Silica gel GF254, visualized under UV (Rf = 0.4 in ethyl acetate) .

Advanced: How do electronic effects of the cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The cyano group exerts a strong electron-withdrawing effect via conjugation, which:

Activates the Pyrrole Ring : Increases electrophilicity at the 3- and 5-positions, facilitating nucleophilic attack (e.g., by amines or thiols) .

Stabilizes Intermediates : Resonance stabilization of transition states during SNAr reactions with aryl halides .

Experimental Validation :

- Kinetic studies (UV-Vis monitoring) show a 3x rate enhancement in reactions with piperidine compared to non-cyano analogs .

- DFT calculations (B3LYP/6-31G*) confirm lower activation energy (ΔG‡ = 18.2 kcal/mol) for cyano-substituted derivatives .

Methodological: What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound derivatives?

Answer:

Recommended Assays :

Enzyme Inhibition :

- Kinase Assays : Use ADP-Glo™ Kinase Assay to measure IC50 against kinases like EGFR .

- Protease Inhibition : Fluorescence resonance energy transfer (FRET) assays with substrates like Dabcyl-FRET .

Antimicrobial Testing :

- MIC Determination : Broth microdilution per CLSI M07-A10 guidelines, with 96-well plates and 18–24 hour incubation .

Data Interpretation :

- Compare IC50 values to positive controls (e.g., doxorubicin for anticancer activity).

- Use Hill slope analysis to assess cooperativity in enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.